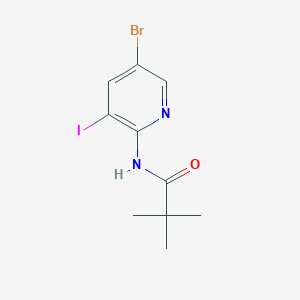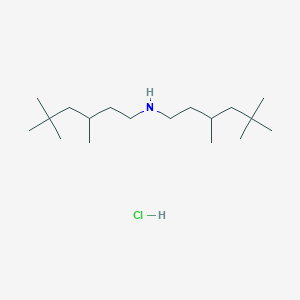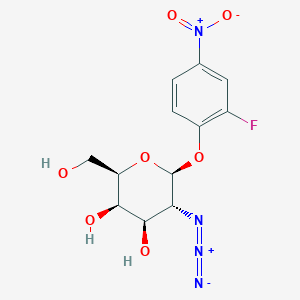
p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside: is a biochemical compound used primarily in proteomics research. It is an azido conjugate of beta-D-galactopyranoside, with the molecular formula C12H13FN4O7 . This compound is notable for its unique structure, which includes a nitro group, a fluoro group, and an azide group attached to a galactopyranoside moiety.
Méthodes De Préparation
The synthesis of p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside involves several steps. The starting material is typically a galactopyranoside derivative, which undergoes a series of chemical reactions to introduce the nitro, fluoro, and azide groups. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the galactopyranoside moiety. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate.
Applications De Recherche Scientifique
p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside involves its ability to interact with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The nitro and fluoro groups can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside can be compared with other azido-galactopyranoside derivatives, such as:
p-Nitrophenyl 2-Azide-2-deoxy-beta-D-galactopyranoside: Lacks the fluoro group, which can affect its reactivity and applications.
o-Fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside: Lacks the nitro group, which can influence its chemical properties.
2-Azido-2-deoxy-beta-D-galactopyranoside: Lacks both the nitro and fluoro groups, making it less versatile in certain applications.
This compound is unique due to the presence of all three functional groups, which enhance its utility in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13FN4O7 |
|---|---|
Poids moléculaire |
344.25 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6S)-5-azido-6-(2-fluoro-4-nitrophenoxy)-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H13FN4O7/c13-6-3-5(17(21)22)1-2-7(6)23-12-9(15-16-14)11(20)10(19)8(4-18)24-12/h1-3,8-12,18-20H,4H2/t8-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
VGSOOKDSKZDDNJ-RMPHRYRLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])F)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)

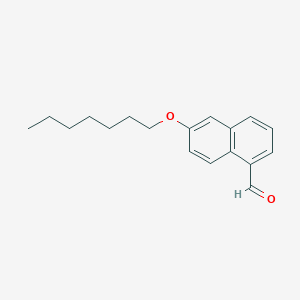
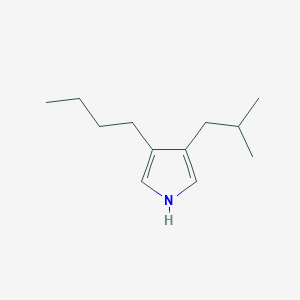
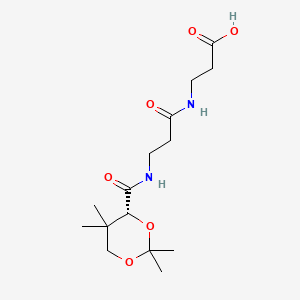
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)


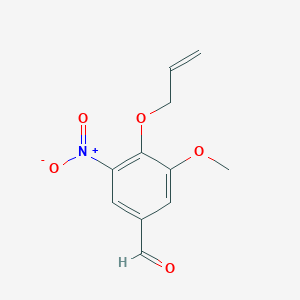
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
